molecular formula C10H12BrNO2 B1267090 Benzyl (2-bromoethyl)carbamate CAS No. 53844-02-3

Benzyl (2-bromoethyl)carbamate

Cat. No.: B1267090
CAS No.: 53844-02-3
M. Wt: 258.11 g/mol
InChI Key: HREXFDIZSAUXBO-UHFFFAOYSA-N
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Description

Benzyl (2-bromoethyl)carbamate (CAS: 53844-02-3) is a carbamate derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Structurally, it consists of a benzyl group attached to a carbamate moiety, which is further substituted with a bromoethyl chain. The compound is a solid with 95% purity and is primarily used in laboratory settings . Its InChIKey (HREXFDIZSAUXBO-UHFFFAOYSA-N) and ChemSpider ID (245345) are key identifiers for chemical databases .

Properties

IUPAC Name

benzyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREXFDIZSAUXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299160
Record name Benzyl (2-bromoethyl)carbamate
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53844-02-3
Record name 53844-02-3
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Record name Benzyl (2-bromoethyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethylamine, N-CBZ protected
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-bromoethyl)carbamate can be synthesized from 2-bromoethylamine hydrobromide and benzyl chloroformate. The reaction typically involves the following steps :

  • A cooled mixture of 2-bromoethylamine hydrobromide in dioxane is treated with aqueous sodium hydroxide.
  • Benzyl chloroformate is then added dropwise to the mixture.
  • The reaction is allowed to proceed at low temperatures to ensure the formation of this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-bromoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Benzyl (2-bromoethyl)carbamate serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by different nucleophiles, leading to a variety of derivatives.
  • Aza-Michael Reactions : It participates in aza-Michael reactions to form pyrrolidine derivatives, which are valuable in medicinal chemistry.

Research indicates that this compound exhibits potential biological activities, particularly:

  • Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs.
  • Cytotoxicity Studies : The compound has shown variable cytotoxic effects on different cell lines, suggesting that structural modifications can enhance its therapeutic index.

Medicinal Chemistry

This compound is employed in synthesizing potential therapeutic agents targeting the central nervous system. It plays a critical role in the aza-Michael induced ring closure process, facilitating the formation of N-Cbz-β-gem-disubstituted pyrrolidines.

Comparative Studies

Comparative studies have highlighted the efficacy of this compound against related compounds. For instance:

  • Specific benzyl amines derived from this compound exhibited potent inhibitory activity against phospholipase D isoforms, while other derivatives showed inactivity against certain biological targets.

Mechanism of Action

The mechanism of action of benzyl (2-bromoethyl)carbamate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Benzyl (2-bromoethyl)carbamate belongs to a broader class of benzyl carbamates, which differ in substituents on the carbamate or adjacent chains. Key structural analogues include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Similarity Score
Benzyl (3-aminopropyl)carbamate C₁₁H₁₄N₂O₂ 3-aminopropyl 206.24 87905-98-4 0.89
Benzyl (5-hydroxypentyl)carbamate C₁₃H₁₇NO₃ 5-hydroxypentyl 235.28 65564-05-8 0.85
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate C₁₈H₁₆BrNO₂ 3-bromopropyl (fluorenylmethyl) 366.23 186663-83-2 0.82
Benzyl (2-aminoethyl)methylcarbamate hydrochloride C₁₁H₁₅ClN₂O₂ 2-aminoethyl, methyl 258.71 162576-01-4 N/A

Key Observations :

  • The bromoethyl group in this compound enhances electrophilicity compared to non-halogenated analogues, facilitating reactions like alkylation .
  • Fluorenylmethyl derivatives (e.g., (9H-Fluoren-9-yl)methyl carbamates) are often used in peptide synthesis due to their UV-sensitive protecting groups, a feature absent in the bromoethyl analogue .

Key Observations :

  • Sulfonamide-based carbamates (e.g., compounds 5k, 5j) show 5–9-fold higher BChE inhibition than rivastigmine, attributed to sulfonamide groups enhancing binding to the enzyme's peripheral anionic site .
  • The bromoethyl group in this compound may limit enzyme inhibition due to steric bulk but could serve as a precursor for synthesizing active derivatives via substitution reactions .

Reactivity Comparison :

  • Bromoethyl derivatives undergo nucleophilic substitution (e.g., with amines or thiols), whereas hydroxypentyl or aminoethyl analogues participate in hydrogen bonding or amide coupling .
  • Benzyl carbamates with electron-withdrawing groups (e.g., nitro) show higher reactivity in condensation reactions compared to electron-donating substituents (e.g., methoxy) .

Biological Activity

Benzyl (2-bromoethyl)carbamate (CAS No. 53844-02-3) is an organic compound with a molecular formula of C10_{10}H12_{12}BrNO2_2. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in synthesizing complex organic molecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 258.11 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 361.1 °C
  • Solubility : Soluble in organic solvents and moderately soluble in water .

This compound functions primarily as an electrophile due to the presence of the bromine atom, which enables it to participate in nucleophilic substitution reactions. This characteristic allows it to serve as a versatile intermediate in organic synthesis, particularly in the formation of alkylated azetidines and aziridines. The compound's dual functionality—combining the reactivity of both the bromine atom and the carbamate group—enhances its utility in various chemical reactions.

Enzyme Inhibition

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are critical for drug metabolism . The inhibition of these enzymes can affect the pharmacokinetics of concomitantly administered drugs, thus necessitating careful consideration in therapeutic settings.

Cytotoxicity Studies

In studies assessing cytotoxicity, this compound exhibited variable effects on different cell lines. For instance, while some derivatives showed significant cytotoxicity at concentrations above 10 μM, others, particularly those modified with non-aromatic substituents, demonstrated improved selectivity and reduced toxicity . This suggests that structural modifications can enhance the therapeutic index of compounds derived from this compound.

Application in Synthesis

This compound has been utilized as a key intermediate in the synthesis of various biologically active compounds. Notably, it plays a crucial role in the aza-Michael induced ring closure (aza-MIRC), facilitating the formation of N-Cbz-β-gem-disubstituted pyrrolidines. These intermediates are valuable for developing novel therapeutic agents targeting central nervous system disorders.

Comparative Studies

A comparative study highlighted the efficacy of this compound against related compounds. For example, while benzamide derivatives were found to be inactive against certain biological targets, specific benzyl amines derived from this compound exhibited potent inhibitory activity against phospholipase D isoforms . This underscores the importance of structure-activity relationships (SAR) in optimizing biological activity.

Data Summary

PropertyValue
Molecular FormulaC10_{10}H12_{12}BrNO2_2
Molecular Weight258.11 g/mol
Density1.4 g/cm³
Boiling Point361.1 °C
CYP InhibitionCYP1A2, CYP2C19
SolubilityOrganic solvents

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Benzyl (2-bromoethyl)carbamate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation exposure. Emergency measures for inhalation include moving to fresh air and seeking medical attention if symptoms persist .
  • Storage : Store in sealed containers under dry, ventilated conditions away from ignition sources. Use non-sparking tools to prevent static discharge .
  • Spill Management : Collect spills using inert absorbents (e.g., dry sand) and dispose of as hazardous waste. Avoid environmental release .

Q. What are the standard synthetic routes for this compound, and how are reaction parameters optimized?

  • Methodological Answer :

  • Synthetic Routes : Derived from tert-butyl carbamate intermediates via alkylation or bromination. For example, Barrett and Pilipauskas (1990) demonstrated one-step transformations using benzyl trichloroacetimidate without racemization .
  • Critical Parameters :
  • Temperature : Maintain <60°C to avoid decomposition of bromoethyl intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while polar protic solvents (e.g., H₂O) may hydrolyze the carbamate group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory activity against cholinesterases (AChE/BChE)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups : Introducing chloro or nitro substituents (e.g., compound 28 in Bak et al., 2019) reduces IC₅₀ values by enhancing electrophilic interactions with the enzyme active site .
  • Steric Effects : Bulky adamantyl groups (e.g., in HIV protease inhibitors) improve selectivity but may reduce solubility .
  • Experimental Validation :
  • Enzyme Assays : Use Ellman’s method with acetylthiocholine as a substrate to measure inhibition kinetics .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. What solvent systems and reaction conditions minimize side reactions during condensation of this compound with carbonyl compounds?

  • Methodological Answer :

  • Solvent Optimization :
  • Polar Protic Solvents (e.g., AcOH) : Promote cyclization (e.g., forming 1,4-dioxane derivatives) but risk esterification byproducts .
  • Polar Aprotic Solvents (e.g., CH₃CN) : Reduce intermediate precipitation but require acidic additives (e.g., H₂SO₄) to activate glyoxal .
  • Mitigating Side Reactions :
  • Low Acidity (pH 4–6) : Minimize hydrolysis of the carbamate group.
  • Temperature Control : Reactions at 25–40°C balance reactivity and stability .

Q. How do conflicting data on the stability of benzyl carbamate protecting groups inform experimental design?

  • Methodological Answer :

  • Stability Analysis :
  • Acidic Conditions : Benzyl carbamates are stable at pH >4 but hydrolyze rapidly in concentrated HCl (<1 h at 100°C) .
  • Basic Conditions : Resistant to mild bases (e.g., pyridine) but cleaved by strong bases (e.g., LiAlH₄) .
  • Contradiction Resolution :
  • Case Study : In glyoxal condensation, conflicting solubility data in DMSO (deactivating vs. stabilizing) were resolved by testing incremental H₂SO₄ concentrations (7–15%) to balance reactivity and intermediate stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (2-bromoethyl)carbamate
Reactant of Route 2
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